molecular formula C20H22N2O7S B11477553 Ethyl (2-{4-[(6-acetyl-1,3-benzodioxol-5-yl)sulfamoyl]phenyl}ethyl)carbamate

Ethyl (2-{4-[(6-acetyl-1,3-benzodioxol-5-yl)sulfamoyl]phenyl}ethyl)carbamate

Cat. No.: B11477553
M. Wt: 434.5 g/mol
InChI Key: PISIRGADTSFAEH-UHFFFAOYSA-N
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Description

ETHYL N-(2-{4-[(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]PHENYL}ETHYL)CARBAMATE is a complex organic compound that features a benzodioxole ring, an acetyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-(2-{4-[(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]PHENYL}ETHYL)CARBAMATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Acetyl Group: Acetylation of the benzodioxole ring using acetic anhydride or acetyl chloride in the presence of a base.

    Sulfonamide Formation: Reaction of the acetylated benzodioxole with sulfonyl chloride to introduce the sulfonamide group.

    Carbamate Formation: Finally, the ethyl carbamate group is introduced through the reaction of the sulfonamide intermediate with ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL N-(2-{4-[(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]PHENYL}ETHYL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the benzodioxole ring.

Scientific Research Applications

ETHYL N-(2-{4-[(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]PHENYL}ETHYL)CARBAMATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: Investigation of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: Use in the synthesis of novel polymers or materials with unique properties.

    Biology: Study of its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of ETHYL N-(2-{4-[(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]PHENYL}ETHYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group may act as a pharmacophore, interacting with active sites of enzymes, while the sulfonamide group can enhance binding affinity and specificity. The benzodioxole ring may contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

    ETHYL N-(2-{4-[(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]PHENYL}ETHYL)CARBAMATE: can be compared with other benzodioxole derivatives, sulfonamides, and carbamates.

    Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.

    Sulfonamides: Compounds like sulfamethoxazole, which is used as an antibiotic.

    Carbamates: Compounds like carbaryl, which is used as an insecticide.

Uniqueness

The uniqueness of ETHYL N-(2-{4-[(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]PHENYL}ETHYL)CARBAMATE lies in its combination of functional groups, which may confer unique biological activities and chemical properties

Properties

Molecular Formula

C20H22N2O7S

Molecular Weight

434.5 g/mol

IUPAC Name

ethyl N-[2-[4-[(6-acetyl-1,3-benzodioxol-5-yl)sulfamoyl]phenyl]ethyl]carbamate

InChI

InChI=1S/C20H22N2O7S/c1-3-27-20(24)21-9-8-14-4-6-15(7-5-14)30(25,26)22-17-11-19-18(28-12-29-19)10-16(17)13(2)23/h4-7,10-11,22H,3,8-9,12H2,1-2H3,(H,21,24)

InChI Key

PISIRGADTSFAEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2C(=O)C)OCO3

Origin of Product

United States

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